Ethyl 4-Bromoindole-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-bromo-1H-indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-2-15-11(14)7-6-13-9-5-3-4-8(12)10(7)9/h3-6,13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRLPBIBXXASPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C1C(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Studies of Ethyl 4 Bromoindole 3 Carboxylate
Halogen-Directed Functionalization
The presence of the bromine atom at the C4-position of the indole (B1671886) ring is a critical feature for the further elaboration of the molecule. This halogen atom can be selectively targeted through various metal-mediated reactions.
Metal-halogen exchange is a fundamental organometallic reaction that transforms an organic halide into an organometallic compound. wikipedia.org This process is particularly useful for activating the otherwise inert C-Br bond, paving the way for the introduction of various electrophiles. In the context of bromoaryl-substituted compounds, low-temperature reactions using organolithium reagents like n-butyllithium or t-butyllithium can effectively generate the corresponding aryllithium species. tcnj.edu This approach has been demonstrated to be chemoselective, allowing the exchange to occur without interfering with other electrophilic groups present in the molecule. tcnj.edu
This strategy is applicable to bromoindoles, where the resulting lithiated indole can react with a range of electrophiles to introduce new functional groups. The stability of the organolithium intermediate is a key factor, and the reaction conditions, such as the choice of solvent, can influence the outcome. tcnj.edu For instance, the use of diethyl ether, which forms weaker complexes with aryllithium reagents, has been noted in some cases. tcnj.edu
The bromine atom at the C4-position serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are cornerstones of modern organic synthesis due to their broad applicability and functional group tolerance.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction, which joins an organoboron compound with a halide, is a powerful tool for creating biaryl linkages. organic-chemistry.org This reaction has been successfully applied to bromoindoles. The process typically involves a palladium catalyst, a base, and a boronic acid or its ester. organic-chemistry.orgnih.gov The choice of ligand and reaction conditions can significantly impact the efficiency of the coupling. For instance, catalyst systems like Pd(OAc)₂/PCy₃ are suitable for a wide range of aryl triflates, while Pd₂(dba)₃/P(t-Bu)₃ is effective for coupling aryl halides at room temperature. organic-chemistry.org The reaction can be influenced by the steric and electronic properties of both the bromoindole and the boronic acid partner. nih.govbeilstein-journals.org
Mizoroki-Heck Reaction: The Mizoroki-Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This palladium-catalyzed reaction is a versatile method for C-C bond formation. researchgate.netresearchgate.net The reaction of bromoindoles with various alkenes can be achieved using palladium catalysts, often in the presence of a phosphine (B1218219) ligand like tri-2-tolylphosphine for less reactive substrates. thieme-connect.de The regioselectivity of the addition to the alkene is generally high, favoring arylation at the less substituted carbon. thieme-connect.de It's important to note that for some indole substrates, protection of the indole nitrogen, for example by acetylation, may be necessary to achieve the desired arylation product. thieme-connect.de
Reactivity at the Indole Core
The indole nucleus itself is a rich platform for a variety of functionalization reactions, allowing for the introduction of substituents at multiple positions.
The inherent reactivity of the indole ring typically favors electrophilic substitution at the C3-position. chim.it However, with the C3-position occupied by the carboxylate group in ethyl 4-bromoindole-3-carboxylate, functionalization is directed to other positions.
C2-Position: Direct C-H functionalization at the C2-position of indoles is a significant area of research. researchgate.netnih.gov For N-acylindoles, the choice of the N-directing group and the catalyst system can control the selectivity between the C2 and C7 positions. nih.gov For instance, certain iridium(III) catalysts can promote selective C2-amidation. nih.gov Furthermore, photochemical methods have been developed for the direct C-H alkylation of indoles at the C2 position using α-iodosulfones in the presence of a sacrificial donor like DABCO. nih.gov
C3-Position: While the C3-position is blocked by the ester, it can be functionalized through reactions that involve initial modification of the existing group. Metal-free C3-alkylation of indoles, including 4-bromoindole (B15604), has been achieved using α-heteroaryl-substituted methyl alcohols. chemrxiv.org
C4-Position: The C4-position is already substituted with a bromine atom, which is primarily exploited through cross-coupling and metal-halogen exchange reactions as discussed previously. However, directing group strategies can also enable C4-functionalization in other indole systems. For example, an aldehyde group at C3 can direct ruthenium-catalyzed C4-alkenylation. chim.itnih.gov
C5 and C6-Positions: Regioselective dibromination of methyl indole-3-carboxylate (B1236618) at the C5 and C6 positions has been achieved using bromine in acetic acid. nih.gov This provides a route to 5,6-dibromoindoles, which are precursors to various natural products. nih.gov
C7-Position: The C7-position can be functionalized by employing a bulky N-directing group, such as an N-pivaloyl group, which sterically favors metallation and subsequent reaction at C7 over C2. chim.it
Alkylation: The nitrogen of the indole ring can be alkylated using a base to generate the indole anion, followed by reaction with an alkylating agent. mdpi.com For ethyl indol-2-carboxylate, aqueous potassium hydroxide (B78521) in acetone (B3395972) has been successfully used for N-alkylation. mdpi.com Direct C3-alkylation of 4-bromoindole has been accomplished with α-heteroaryl-substituted methyl alcohols under metal-free conditions. chemrxiv.org
Arylation: N-arylation of indoles can be achieved through various methods, including copper-catalyzed reactions. nih.gov Catalytic enolate arylation of ketones with 3-bromoindoles has been utilized to synthesize substituted β-carbolines. nih.gov
The ethyl ester group at the C3-position offers another site for chemical modification.
Hydrolysis and Decarboxylation: The ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions. mdpi.com This carboxylic acid can then be decarboxylated, often under thermal or metal-catalyzed conditions, to yield the corresponding 4-bromoindole. researchgate.net For example, a one-pot microwave-mediated ester hydrolysis and decarboxylation has been used to access 5,6-dibromoindole from its 3-carboxylate precursor. nih.gov Palladium-catalyzed decarboxylative C2-arylation has also been observed when reacting indole-3-carboxylic acids or their methyl esters with aryl iodides. nih.gov
Amide Formation: Carboxylic acids can be converted to amides, typically by activating the carboxyl group. libretexts.org While direct reaction with amines is often inefficient, reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate this transformation. libretexts.org
Reduction: The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.
Hydrazinolysis: The ester can be converted to the corresponding carbohydrazide (B1668358) by reaction with hydrazine (B178648). mdpi.com This hydrazide can then be used to synthesize other heterocyclic systems. mdpi.com
Rearrangement and Ring Expansion Chemistry of this compound
The indole nucleus is a versatile scaffold in organic synthesis, amenable to a variety of transformations that allow for the construction of more complex heterocyclic systems. This compound, with its strategic placement of bromo and carboxylate functionalities, serves as a valuable precursor in rearrangement and ring expansion reactions, leading to the formation of important heterocyclic structures such as quinolines. These transformations often involve intricate mechanistic pathways, including dearomatization and rearomatization sequences, highlighting the rich chemical reactivity of this substituted indole.
Formation of Quinolines and Related Heterocycles
The conversion of indoles into quinolines represents a significant ring expansion transformation, providing access to a core structural motif found in numerous natural products and pharmacologically active compounds. Research has demonstrated that this compound can be effectively converted into quinoline (B57606) derivatives through catalyzed reactions.
One notable method involves a rhodium(II)-catalyzed reaction of indoles with halodiazoacetates. nih.govbeilstein-journals.org This process is believed to proceed through a cyclopropanation of the indole at the 2- and 3-positions, followed by a ring-opening of the resulting cyclopropane (B1198618) and subsequent elimination of a hydrogen halide. nih.govbeilstein-journals.org Specifically, the reaction of 4-bromoindole with ethyl bromo-diazoacetate (Br-EDA) in the presence of a rhodium(II) catalyst, such as Rh₂(esp)₂, and a base like cesium carbonate (Cs₂CO₃) to neutralize the HBr byproduct, yields the corresponding ethyl quinoline-3-carboxylate. nih.govbeilstein-journals.org
The position of the halogen substituent on the indole ring has been shown to significantly influence the efficiency of this ring expansion reaction. nih.govbeilstein-journals.org While 5-bromoindole (B119039) and 6-bromoindole (B116670) substrates provide good to excellent yields of the quinoline product, 4-bromoindole gives a slightly lower yield of 71%. nih.govbeilstein-journals.org This suggests that the electronic and steric effects of the substituent at the 4-position can impact the reactivity of the indole nucleus in this transformation. The reaction is generally tolerant of both electron-donating and electron-withdrawing groups on the indole ring. nih.govbeilstein-journals.org
Another strategy for the synthesis of quinolines from indole precursors involves a thiol-mediated three-step ring expansion cascade. nih.gov This process is initiated by a thiol-promoted dearomatizing spirocyclization, followed by nucleophilic substitution and a final one-atom ring expansion to form the stable aromatic quinoline product. nih.gov While this specific methodology was demonstrated with 2-bromo-indole-tethered ynones, the underlying principle of a dearomatization-spirocyclization-ring expansion sequence is a relevant concept in the transformation of substituted indoles to quinolines. nih.gov
Table 1: Rhodium(II)-Catalyzed Ring Expansion of Substituted Indoles to Ethyl Quinoline-3-carboxylates
| Indole Substrate | Halodiazoacetate | Catalyst | Base | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-Bromoindole | Br-EDA | Rh₂(esp)₂ | Cs₂CO₃ | Ethyl 8-bromoquinoline-3-carboxylate | 71 | nih.govbeilstein-journals.org |
| 5-Bromoindole | Br-EDA | Rh₂(esp)₂ | Cs₂CO₃ | Ethyl 7-bromoquinoline-3-carboxylate | 83 | nih.govbeilstein-journals.org |
| 6-Bromoindole | Br-EDA | Rh₂(esp)₂ | Cs₂CO₃ | Ethyl 6-bromoquinoline-3-carboxylate | 94 | nih.govbeilstein-journals.org |
| 5-Methoxyindole | Br-EDA | Rh₂(esp)₂ | Cs₂CO₃ | Ethyl 7-methoxyquinoline-3-carboxylate | 98 | nih.govbeilstein-journals.org |
| 5-Nitroindole | Br-EDA | Rh₂(esp)₂ | Cs₂CO₃ | Ethyl 7-nitroquinoline-3-carboxylate | 69 | nih.govbeilstein-journals.org |
Dearomatization-Rearomatization Processes
Dearomatization reactions are powerful tools in organic synthesis, enabling the conversion of flat, two-dimensional aromatic compounds into three-dimensional structures with increased saturation and stereochemical complexity. rsc.orgnih.gov These processes are thermodynamically challenging due to the loss of aromatic stabilization energy. nih.gov However, when coupled with subsequent transformations that lead to a stable product, such as rearomatization, they can become viable synthetic strategies.
In the context of indole chemistry, oxidative dearomatization has emerged as a significant method for constructing valuable three-dimensional oxindole (B195798) skeletons. rsc.org While specific studies focusing solely on the dearomatization-rearomatization of this compound are not extensively detailed in the provided literature, the general principles can be inferred from related systems.
For instance, the thiol-mediated ring expansion to quinolines mentioned previously involves an initial dearomatizing spirocyclization step. nih.gov In this mechanistic pathway, the aromaticity of the indole ring is temporarily disrupted to form a spirocyclic intermediate. This dearomatized intermediate then undergoes further reactions, including a ring expansion that ultimately leads to the formation of a new aromatic system, the quinoline ring, thus completing a dearomatization-rearomatization sequence. nih.gov
Furthermore, dearomatization strategies have been developed for other brominated aromatic compounds, such as bromophenols. nih.gov These methods often involve an electrophile-triggered dearomatization at the halogenated position, followed by subsequent reactions. nih.gov While mechanistically different from the indole-to-quinoline transformations, these examples underscore the principle of utilizing a bromo-substituent to direct dearomatization events.
The concept of dearomatization is also central to the functionalization of other nitrogen-containing heterocycles like pyridines and quinolines themselves. nih.govmdpi.com These reactions often require activation of the aromatic ring, for example, by N-alkylation to form pyridinium (B92312) or quinolinium salts, making them more susceptible to nucleophilic attack and subsequent dearomatization. mdpi.com The resulting dihydropyridine (B1217469) or dihydroquinoline intermediates can then be involved in further transformations.
Applying these concepts to this compound, a hypothetical dearomatization-rearomatization process could involve an initial reaction that disrupts the aromaticity of the indole core, potentially facilitated by the electronic influence of the bromo and carboxylate groups. This dearomatized intermediate could then undergo a rearrangement or reaction cascade that ultimately restores aromaticity, leading to a new, transformed molecular architecture.
Applications in Advanced Organic Synthesis and Materials Science Precursor Research
Role as a Key Building Block for Complex Molecular Architectures
Ethyl 4-bromoindole-3-carboxylate is a pivotal building block for constructing complex molecules, particularly those containing the indole (B1671886) nucleus, a common motif in pharmaceuticals. nih.gov Its value is highlighted in its use in multicomponent reactions (MCRs), which allow for the rapid assembly of complex products in a single step from three or more reactants. nih.govnih.gov This approach is noted for its efficiency, atom economy, and ability to generate molecular diversity. nih.gov
The presence of the bromo-substituent is particularly advantageous, as it is well-tolerated in these complex transformations and provides a reactive handle for subsequent modifications through cross-coupling reactions. nih.gov This allows chemists to first build a core structure and then introduce additional complexity or functionality at the bromine-bearing position, making it a modular and flexible building block.
Precursor in Natural Product Total Synthesis
The indole skeleton is a fundamental component of numerous natural products, especially indole alkaloids, which exhibit a wide range of biological activities. researchgate.netrsc.org The synthesis of these complex natural products often relies on starting with a pre-functionalized indole core. rsc.org this compound serves as such a precursor, with the bromine and ester groups providing the necessary functionality for building the intricate ring systems and substitution patterns found in nature. For instance, the total synthesis of the indole alkaloid (±)-Conolidine, a non-opioid analgesic, has been achieved through multi-step routes that often begin with functionalized indoles. encyclopedia.pub Similarly, the synthesis of the dimeric indole alkaloid haplophytine (B1203588) has been accomplished using strategies that involve coupling two highly functionalized indole units. jst.go.jp
A powerful strategy for constructing indole alkaloid skeletons is the use of multicomponent reactions. nih.gov Research has demonstrated a modular assembly of tetrahydrocarboline alkaloids, a core structure in many natural products, through an MCR involving a substituted indole, formaldehyde, and an amino hydrochloride. nih.gov This method is compatible with a wide variety of functional groups on the indole ring, including bromo and ester substituents. nih.gov
This approach facilitates the rapid synthesis of diverse alkaloid libraries, which is crucial for drug discovery and lead optimization. nih.gov The ability to use bromo-substituted indoles directly in these reactions showcases a streamlined strategy for accessing complex alkaloid frameworks. nih.gov
Table 1: Scope of a Multicomponent Reaction for Tetrahydrocarboline Synthesis
This table illustrates the versatility of a multicomponent reaction in tolerating various substituents on the indole starting material to produce a range of tetrahydrocarboline alkaloids.
| Indole Substituent | Product Yield (%) |
|---|---|
| 5-Fluoro | 85 |
| 5-Chloro | 88 |
| 5-Bromo | 90 |
| 5-Ester | 82 |
| 5-Methyl | 83 |
| 5-Phenyl | 75 |
Data sourced from a study on the modular assembly of indole alkaloids. The reaction involves a substituted indole, formaldehyde, and an amino hydrochloride to form the corresponding γ-tetrahydrocarboline product. nih.gov
The indole ring system is a "privileged scaffold" in medicinal chemistry, and the development of methods to create functionalized indole frameworks is a key area of research. nih.gov Chemists have developed numerous strategies to produce the indole heterocycle as a key step in the total synthesis of these important alkaloids. rsc.org Starting with a pre-functionalized molecule like this compound allows for the regioselective introduction of further substituents. The bromine atom at the C4 position can be used for palladium-catalyzed cross-coupling reactions to build more complex, fused, or substituted scaffolds. nih.gov This strategic functionalization is crucial for creating libraries of indole-derived compounds for biological screening.
Derivatization for Novel Chemical Structures
The functional groups on this compound enable extensive derivatization, leading to the creation of novel chemical structures that are otherwise difficult to access.
The bromine atom on the indole ring is a key functional group for introducing further substitutions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov The bromo-substituent on this compound can act as a handle for these transformations, allowing for the introduction of aryl, vinyl, or other groups at the C4 position. nih.govnih.gov
For example, studies on related 3-bromoindole derivatives have shown that the bromine atom can be retained during C2-arylation reactions, enabling a subsequent cross-coupling reaction to form 2,3-diarylindoles. nih.gov This demonstrates the principle of using a halogen as a synthetic handle for sequential functionalization to build multi-substituted indole products. nih.gov Similarly, copper-catalyzed methods have been developed for the one-pot synthesis of multi-substituted indole-3-carboxylic esters from simpler starting materials. nih.gov
The indole nucleus can be used as a foundation for building fused heterocyclic systems, which often possess unique biological activities. Strategies to form new rings fused to the indole core are of significant interest. One such approach involves the N-alkylation of an indole carboxylate followed by an intramolecular cyclization. For instance, a method has been developed for synthesizing 3,4-dihydro-1H- nih.govresearchgate.netoxazino[4,3-a]indoles from ethyl 1H-indole-2-carboxylates. researchgate.net This involves alkylation of the indole nitrogen, followed by hydrolysis and acid-induced cyclization to form the fused oxazino-indole system. researchgate.net
Another strategy involves the 6π-electrocyclization of N-Boc-3-indolyl alkenyl oximes, which are derived from 3-acylindoles, to generate α-carbolines (pyrido[2,3-b]indoles). acs.org These methods highlight how the inherent reactivity of the indole ring and its substituents can be harnessed to construct complex, polycyclic architectures from precursors like this compound.
Potential in Materials Synthesis as a Chemical Precursor
While specific, large-scale applications of this compound in materials science are still emerging, its molecular architecture makes it a highly promising precursor for the synthesis of novel functional materials, particularly in the realm of organic electronics and specialized polymers. The potential of this compound is rooted in the versatile reactivity of its constituent functional groups: the bromo-substituted benzene (B151609) ring, the electron-rich indole nucleus, and the carboxylate moiety at the 3-position.
The bromine atom at the C4-position is the most significant feature for materials synthesis, serving as a key reactive handle for carbon-carbon bond formation. This allows for the incorporation of the indole unit into larger, conjugated systems through various palladium-catalyzed cross-coupling reactions. Such reactions are fundamental to the construction of conductive polymers, organic dyes, and other materials with desirable optoelectronic properties. researchgate.netacs.org The indole ring itself is a valuable building block, known to be a component in biologically-inspired materials like melanin, and its derivatives are explored for use in devices such as organic photovoltaic cells. acs.orginnoget.com
Research on analogous bromo-heterocyclic compounds has demonstrated the viability of this approach. For instance, various bromoindoles have been successfully employed as monomers or key intermediates in the synthesis of complex organic structures. These reactions typically involve the coupling of the bromoindole with an organoboron compound (Suzuki coupling), an organotin compound (Stille coupling), or a terminal alkyne (Sonogashira coupling), among others. researchgate.netnih.gov These methods allow for the precise construction of oligomers and polymers where the indole unit can influence the electronic and physical properties of the final material, such as solubility and conductivity. qscience.com
The ester group at the C3-position and the amine group (N-H) of the indole ring provide additional sites for modification. These groups can be functionalized before or after polymerization to fine-tune the properties of the resulting material, such as improving solubility in common organic solvents or altering the electronic characteristics of the polymer backbone. mdpi.com For example, copolymers made with bromo-substituted anilines have shown improved solvent solubility over their non-brominated counterparts. qscience.com
The table below summarizes the potential of bromo-indole scaffolds in pivotal cross-coupling reactions, illustrating the synthetic pathways through which this compound could be utilized to create advanced materials.
Table 1: Potential Cross-Coupling Reactions for Bromoindole Scaffolds in Materials Synthesis
| Reaction Type | Reactant 1 (Example) | Reactant 2 (Example) | Catalyst System (Example) | Resulting Linkage/Motif | Potential Application | Reference |
| Suzuki-Miyaura Coupling | 4-Bromoindole (B15604) | Phenylboronic Acid | Pd(dppf)Cl₂ / K₂CO₃ | Aryl-Aryl | Conjugated Polymers, Bi-indole Oligomers | acs.orgnih.gov |
| Suzuki-Miyaura Coupling | 3-Bromoindole | Hindered Benzoboronic Acid | Pd(OAc)₂ / PCy₃ | 2-Arylindole | Functional Dyes, Organic Semiconductors | researchgate.net |
| Heck Coupling | Bromoarene | Alkene | Pd(OAc)₂ / P(o-tol)₃ | Aryl-Alkenyl | Stilbene-type Dyes, Photoresponsive Materials | researchgate.net |
| Sonogashira Coupling | Bromoarene | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Aryl-Alkynyl | Conductive Polymers, Molecular Wires | researchgate.net |
| Homocoupling | 4-Bromoindole | 4-Bromoindole | Pd(OAc)₂ | Bi-aryl (Bi-indole) | Melanin-like Biomaterials, Symmetrical Dyes | acs.org |
This table illustrates the demonstrated reactivity of bromoindole compounds, highlighting the synthetic potential of this compound as a precursor for materials development.
Mechanistic and Theoretical Investigations of Ethyl 4 Bromoindole 3 Carboxylate Reactivity
Elucidation of Reaction Mechanisms
The chemical behavior of ethyl 4-bromoindole-3-carboxylate is largely dictated by the interplay between the electron-rich pyrrole (B145914) ring, the C-Br bond on the benzene (B151609) moiety, and the electron-withdrawing ester group at the C3 position.
Catalytic Cycles in Transition Metal-Mediated Reactions
The aryl bromide functionality at the C4 position is a prime site for transition metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. rsc.orgmdpi.com These reactions, such as the Suzuki, Heck, and Buchwald-Hartwig couplings, typically proceed through a well-established catalytic cycle involving a palladium catalyst. youtube.comyoutube.com
The Generalized Palladium-Catalyzed Cross-Coupling Cycle:
A general catalytic cycle for the cross-coupling of this compound (1) with a generic organometallic reagent (R-M) is depicted below.
Oxidative Addition: The cycle commences with the oxidative addition of the low-valent Pd(0) catalyst into the C-Br bond of the indole (B1671886). youtube.com This is often the rate-determining step and results in the formation of a square planar Pd(II) intermediate. The electron-withdrawing nature of the indole-3-carboxylate (B1236618) group can influence the electron density at the C4 position, potentially affecting the rate of this step.
Transmetalation: In this step, the organic group (R) from the organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) is transferred to the palladium center, displacing the halide. youtube.com This forms a new diorganopalladium(II) complex. The choice of base and solvent is crucial for facilitating this step.
Reductive Elimination: This is the final, product-forming step where the two organic fragments (the indole and the R group) are coupled together, and the C-C or C-heteroatom bond is formed. youtube.com The palladium catalyst is simultaneously reduced back to its Pd(0) state, allowing it to re-enter the catalytic cycle. youtube.com
| Step | Description | Key Species |
| Oxidative Addition | Insertion of Pd(0) into the C4-Br bond. | This compound, Pd(0) catalyst |
| Transmetalation | Transfer of an organic group from a reagent to the Pd(II) center. | Aryl-Pd(II)-Br intermediate, Organometallic reagent (e.g., Ar'-B(OH)₂) |
| Reductive Elimination | Formation of the C-C or C-heteroatom bond and regeneration of the Pd(0) catalyst. | Di-organo-Pd(II) intermediate |
This table outlines the fundamental steps in a generalized palladium-catalyzed cross-coupling reaction applicable to this compound.
For instance, in a Suzuki-Miyaura coupling, an organoboron reagent would be used, while a Buchwald-Hartwig amination would involve an amine as the coupling partner, leading to the formation of a C-N bond. youtube.com The specific ligands on the palladium catalyst play a critical role in modulating its reactivity and stability throughout the cycle.
Radical Pathways and Intermediates
While ionic pathways dominate many reactions of indoles, the C-Br bond can also participate in radical reactions, typically initiated by radical initiators (like AIBN) or photochemically. transformationtutoring.comlibretexts.org A potential radical-mediated transformation for this compound could involve a radical cyclization if a suitable radical acceptor is present in a tethered side chain.
A plausible radical reaction sequence involves three key phases:
Initiation: This step generates a radical species. For instance, homolytic cleavage of a radical initiator or the C-Br bond under UV light can initiate the process. libretexts.orgyoutube.com
Propagation: A bromine radical could abstract a hydrogen atom from another molecule to form HBr and a new radical, or an aryl radical at the C4 position of the indole could be formed. libretexts.orgyoutube.com This aryl radical could then undergo further reactions, such as addition to a double bond.
Termination: The reaction ceases when two radical species combine to form a stable, non-radical product. libretexts.org
A study on 2-bromoindoles has shown that radical translocation followed by cyclization can occur, suggesting that similar pathways, while perhaps not as common as cross-coupling, are feasible for the 4-bromo isomer under the right conditions. rsc.org
Cycloaddition and Rearrangement Mechanisms
The indole nucleus, particularly when modified with an ester group at the C3 position, can participate in cycloaddition reactions. The ester group at C3 withdraws electron density, making the C2-C3 double bond less nucleophilic than in unsubstituted indoles.
One potential reaction is a [3+2] cycloaddition. While there are no specific examples involving this compound, related systems offer mechanistic insights. For example, iridium-catalyzed asymmetric [3+2] cycloadditions have been developed for carboxylic acids and vinylcyclopropanes. acs.org This suggests that the carboxylate moiety could, in principle, be a handle for such transformations, although direct participation of the indole ring is more common.
Friedel-Crafts type reactions with electrophiles at the C2 position are also possible, though the electron-withdrawing C3-ester group generally deactivates the ring towards electrophilic attack compared to alkyl-substituted indoles. Mechanistic studies on the Friedel-Crafts reaction of indoles with imines, for example, show the formation of an intermediate that is then attacked by the nucleophilic indole. acs.orgresearchgate.net
Computational Chemistry Approaches
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the reactivity and reaction mechanisms of organic molecules like this compound. pitt.edu
Density Functional Theory (DFT) Studies of Reactivity and Selectivity
DFT calculations can provide quantitative insights into the electronic structure and reactivity of this compound. asianpubs.org Key parameters that can be calculated include:
Frontier Molecular Orbitals (HOMO-LUMO): The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the most likely sites for nucleophilic and electrophilic attack. For an indole, the HOMO is typically localized on the pyrrole ring, indicating its nucleophilic character. The electron-withdrawing ester and the bromine atom will influence the energy and localization of these orbitals.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This can predict sites for hydrogen bonding and electrophilic attack.
Calculated Charges: Atomic charge calculations (e.g., Mulliken or NBO charges) can quantify the partial charges on each atom, providing further information about reactive sites.
DFT studies on related indole systems have successfully rationalized the enantioselectivity in Friedel-Crafts reactions catalyzed by chiral phosphoric acids by analyzing the transition state energies. acs.org Similar studies on this compound could predict its regioselectivity in various reactions.
Modeling of Reaction Pathways and Energetics
Computational modeling can be used to map out the entire energy profile of a proposed reaction mechanism, including the structures and energies of reactants, intermediates, transition states, and products. pitt.edu
For the palladium-catalyzed cross-coupling of this compound, DFT calculations could be employed to:
Determine Activation Barriers: Calculate the activation energies for the key steps (oxidative addition, transmetalation, reductive elimination) to identify the rate-determining step.
Compare Competing Pathways: Evaluate the energetics of different potential reaction channels to predict the major product. For example, in C-H functionalization reactions of indoles, DFT has been used to elucidate the mechanism and the role of various directing groups and oxidants. acs.org
Analyze Ligand Effects: Model the catalytic cycle with different phosphine (B1218219) or N-heterocyclic carbene ligands on the palladium catalyst to understand how they influence reaction rates and selectivity.
The following table presents hypothetical, yet plausible, relative energy values for a Suzuki coupling reaction, as would be determined by DFT calculations.
| Species | Relative Energy (kcal/mol) |
| Reactants (Indole + Pd(0)L₂) | 0.0 |
| Oxidative Addition TS | +15 to +25 |
| Pd(II) Intermediate | +5 to +10 |
| Transmetalation TS | +18 to +28 |
| Reductive Elimination TS | +20 to +30 |
| Products + Pd(0)L₂ | -10 to -30 |
This table provides representative relative energy ranges for the key states in a palladium-catalyzed Suzuki coupling, illustrating how DFT can map the reaction profile. TS stands for Transition State.
By providing such detailed energetic information, computational modeling serves as a powerful complement to experimental studies in elucidating the complex reactivity of this compound.
Future Directions and Research Challenges in Ethyl 4 Bromoindole 3 Carboxylate Chemistry
Development of More Sustainable and Greener Synthetic Protocols
The synthesis of indole (B1671886) derivatives has traditionally relied on methods that often involve harsh conditions, toxic reagents, and significant waste production. nih.gov Consequently, a major ongoing challenge is the development of greener and more sustainable synthetic routes to key intermediates like Ethyl 4-Bromoindole-3-carboxylate. The principles of green chemistry—such as waste prevention, atom economy, use of safer solvents, and energy efficiency—are guiding current research efforts. rsc.org
Future research will likely focus on several key areas:
Alternative Solvents and Reaction Media: Moving away from conventional toxic solvents is a primary goal. Water, ionic liquids, and deep-eutectic liquids are being explored as environmentally benign alternatives for indole synthesis. nih.govresearchgate.net For instance, novel SO3H-functionalized ionic liquids have been successfully used as recyclable catalysts for Fischer indole synthesis in water. rsc.org
Energy-Efficient Methodologies: Microwave-assisted and ultrasound-promoted reactions are gaining traction as they can dramatically reduce reaction times and energy consumption compared to conventional heating. researchgate.nettandfonline.com These techniques have been successfully applied to various indole syntheses and represent a promising avenue for the efficient production of this compound and its derivatives.
Catalytic and Multicomponent Reactions: The shift from stoichiometric reagents to catalytic systems is fundamental to reducing waste. Furthermore, multicomponent reactions (MCRs), which combine three or more reactants in a single step, are highly desirable for their high atom economy and operational simplicity. ijiset.comrsc.org A recently developed two-step MCR-based indole synthesis operates under mild, metal-free conditions and boasts a significantly better ecological footprint than competing methods. rsc.org
Table 1: Comparison of Traditional vs. Greener Synthetic Approaches for Indole Synthesis
| Feature | Traditional Synthetic Protocols | Emerging Greener Protocols |
|---|---|---|
| Catalysts | Often require stoichiometric amounts of strong Brønsted or Lewis acids (e.g., H₂SO₄, ZnCl₂, PPA). rsc.org | Employ catalytic amounts of recyclable catalysts, nanocatalysts, or metal-free systems. researchgate.netrsc.org |
| Solvents | Typically rely on toxic and volatile organic solvents. nih.gov | Utilize water, ionic liquids, or solvent-free conditions. researchgate.netijiset.com |
| Energy Input | Often require high temperatures and prolonged heating. bhu.ac.in | Use energy-efficient methods like microwave irradiation or ultrasound. tandfonline.com |
| Reaction Design | Often involve multi-step sequences with purification of intermediates. | Focus on one-pot, tandem, or multicomponent reactions to improve atom economy and reduce waste. rsc.orgrsc.org |
Exploration of Novel Catalytic Systems and Methodologies
Addressing the challenges of selectivity and sustainability in the chemistry of this compound hinges on the discovery of novel catalysts and reaction methodologies.
Advanced Catalytic Systems: While palladium and rhodium have been instrumental in developing C-H functionalization methods, their high cost and toxicity are drawbacks. nih.govacs.org Future research is geared towards:
Earth-Abundant Metal Catalysts: Catalysts based on more abundant and less toxic metals like cobalt, copper, and iron are being investigated for indole synthesis and functionalization. acs.orgnih.gov
Photoredox and Electrocatalysis: These methods allow for the generation of radical intermediates under exceptionally mild conditions, enabling transformations that are difficult to achieve with traditional thermal methods. acs.orgnih.gov For example, photoredox gold catalysis has been used for free-radical cyclizations onto indoles. acs.org
Ligand Development: The design of specialized ligands is a powerful strategy to control reactivity and selectivity. For instance, sulfoxide-2-hydroxypyridine (SOHP) ligands have been developed to switch the regioselectivity of Pd(II)-catalyzed Heck reactions on indoles from the C3 to the C2 position by altering the rate-determining step of the catalytic cycle. nih.govsci-hub.se
Innovative Methodologies: Beyond new catalysts, novel reaction concepts are expanding the synthetic toolkit.
Metal-Free Reactions: The development of reactions that proceed without any transition-metal catalyst is a key goal of green chemistry. researchgate.netorganic-chemistry.org NIS-mediated cascade reactions, for example, provide a metal-free route to indoles under mild conditions. organic-chemistry.org
Biocatalysis: The use of enzymes to perform selective transformations on indole rings offers unparalleled selectivity under environmentally benign aqueous conditions. This area remains largely untapped for complex substrates like this compound but holds immense potential.
Table 3: Emerging Catalytic Systems for Indole Functionalization
| Catalytic System | Description | Potential Application for this compound |
|---|---|---|
| Cobalt Catalysis | Utilizes earth-abundant cobalt for C-H functionalization, often involving a Co(III)/Co(IV) cycle. acs.org | A more sustainable alternative to palladium for cross-coupling or C-H activation reactions. |
| Photoredox Gold Catalysis | Employs a dimeric gold complex that, upon light excitation, can initiate radical reactions. acs.org | Enabling novel C-C bond formations via radical pathways initiated at the bromo- or a C-H position. |
| Ligand-Enabled Palladium Catalysis | Uses specifically designed ligands (e.g., SOHP, DAF) to steer the regioselectivity of C-H functionalization. nih.gov | Selectively functionalizing the C2, C7, or other positions by modulating the catalyst's behavior. |
| Functionalized Ionic Liquids | Serve as both solvent and catalyst (e.g., Brønsted acidic ILs) and are often recyclable. rsc.org | Greener alternatives for the synthesis or subsequent acid-catalyzed transformations of the indole core. |
| Metal-Free C-H Nitration | Uses reagents like NMe₄NO₃/TFAA for regioselective nitration under non-acidic conditions. nih.gov | Selective introduction of a nitro group at a vacant position on the benzene (B151609) ring. |
Design of Next-Generation Indole-Based Synthetic Tools
This compound should not be viewed merely as a synthetic target, but as a versatile synthetic tool for building molecular complexity. Its pre-functionalized scaffold makes it an ideal starting point for the divergent synthesis of compound libraries for drug discovery and materials science. mdpi.com
Future research in this area will focus on:
Complexity-to-Diversity (Ctd) Strategies: This approach involves using a relatively complex and well-defined starting material, such as this compound, to rapidly generate a library of structurally diverse and complex molecules through a series of branching reaction pathways. mdpi.com The C4-bromo and C3-ester groups serve as orthogonal reactive handles for introducing diversity.
Computational and Synthetic Synergy: The integration of computational chemistry with synthetic planning is accelerating the discovery of novel reaction pathways. sciencedaily.com Theoretical calculations can predict reaction outcomes, guide catalyst design, and help rationalize unexpected selectivity, thereby speeding up the development of new tools based on the indole framework.
Scaffold-Hopping and Rearrangements: The indole nucleus can be used as a template for more complex heterocyclic systems. Research into ring-distortion and rearrangement reactions could transform the this compound framework into entirely new, medicinally relevant scaffolds, such as spirooxindoles or other fused heterocyclic systems. mdpi.commdpi.com
The strategic design of reactions using this compound as a pluripotent intermediate will enable chemists to explore chemical space more efficiently, facilitating the discovery of next-generation pharmaceuticals and functional materials. nih.govsciencedaily.com
Q & A
Q. What are the critical parameters for optimizing the synthesis of ethyl 4-bromoindole-3-carboxylate?
The synthesis involves bromination, fluorination (if applicable), and esterification steps. Key parameters include:
- Temperature control : Bromination at 0–5°C minimizes side reactions (e.g., di-bromination) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for indole functionalization .
- Monitoring : Thin-layer chromatography (TLC) with UV visualization tracks reaction progress.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the product. Confirm purity via (e.g., aromatic proton shifts at δ 7.2–8.1 ppm) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- NMR spectroscopy : and NMR confirm regioselective bromination (absence of multiple aromatic proton splitting patterns) .
- X-ray crystallography : Resolves molecular geometry (e.g., dihedral angles between indole and ester groups). Use SHELX programs (SHELXL for refinement) for structure validation .
- Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H] at m/z 282.98) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the reactivity of this compound?
Crystallographic analysis reveals:
- Bond lengths : Shortened C-Br bonds (1.89–1.92 Å) indicate potential sites for nucleophilic substitution .
- Hydrogen bonding : Intermolecular O–H···O interactions (2.6–2.8 Å) influence solubility and crystal packing, affecting reagent accessibility in solid-phase reactions .
- Torsional strain : Dihedral angles >30° between the indole ring and ester group may reduce conjugation, altering electronic properties .
Q. How should researchers address contradictions in reported biological activities of this compound derivatives?
- Assay standardization : Compare IC values under consistent conditions (e.g., cell lines, incubation time). For example, discrepancies in antiproliferative activity may arise from varying MTT assay protocols .
- Structural analogs : Evaluate substituent effects (e.g., fluoro vs. methyl groups at C-7) using SAR studies. Computational docking (AutoDock Vina) can predict binding affinity variations .
- Metabolic stability : Assess plasma half-life differences via HPLC-MS in hepatocyte models to rule out pharmacokinetic confounding factors .
Q. What mechanistic insights can be gained from studying cross-coupling reactions involving this compound?
- Suzuki-Miyaura coupling : Use Pd(PPh) (2 mol%) and CsCO in THF/HO (3:1) at 80°C. Monitor coupling efficiency via NMR if fluoro substituents are present .
- Buchwald-Hartwig amination : Employ Xantphos/Pd(dba) catalysts to introduce amino groups. Kinetic studies (GC-MS) reveal steric hindrance from the ethyl ester .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
